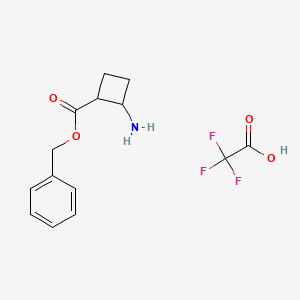
Benzyl cis-2-aminocyclobutanecarboxylate;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is a derivative of cis-2-aminocyclobutane-1-carboxylic acid. This compound is notable for its unique conformational constraints, which can influence the structure and biological activity of peptides. The trifluoroacetic acid component is often used in peptide synthesis due to its strong acidic properties.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl cis-2-aminocyclobutane-1-carboxylate can be synthesized through various methods. One common approach involves the protection of the amine group using carbamate groups like Boc (tert-butoxycarbonyl), CBz (carboxybenzyl), or FMOC (fluorenylmethoxycarbonyl). These protecting groups can be installed and removed under relatively mild conditions . The trifluoroacetic acid component can be introduced by treating the compound with trifluoroacetic acid, which acts as a strong acid to remove the protecting groups .
Industrial Production Methods
Industrial production of benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, followed by deprotection and purification .
化学反応の分析
Types of Reactions
Benzyl cis-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, reduction can produce alcohols, and substitution can produce various substituted derivatives .
科学的研究の応用
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its effects on protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, which is crucial in peptide synthesis. The trifluoroacetic acid component helps in the deprotection process by protonating the carbamate oxygen, leading to the removal of the protecting group .
類似化合物との比較
Similar Compounds
cis-2-aminocyclobutane-1-carboxylic acid: The parent compound without the benzyl and trifluoroacetic acid components.
tert-butoxycarbonyl (Boc) protected amines: Similar protecting group used in peptide synthesis.
carboxybenzyl (CBz) protected amines: Another protecting group used in peptide synthesis.
Uniqueness
Benzyl cis-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is unique due to its combination of a cyclic β-amino acid with a benzyl protecting group and trifluoroacetic acid. This combination provides unique conformational constraints and strong acidic properties, making it highly useful in peptide synthesis and other applications .
特性
IUPAC Name |
benzyl 2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c13-11-7-6-10(11)12(14)15-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,13H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOKHCKXUYAZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
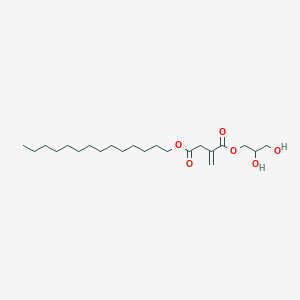

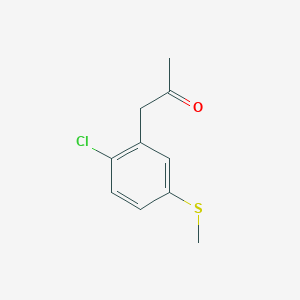
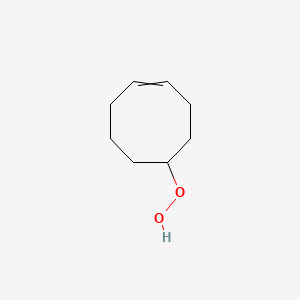
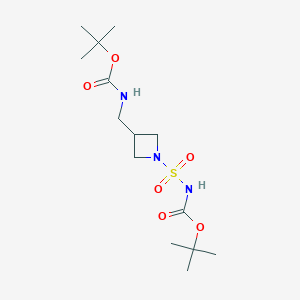
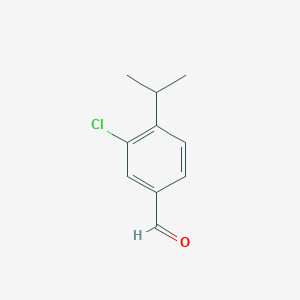
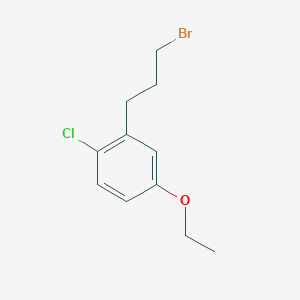
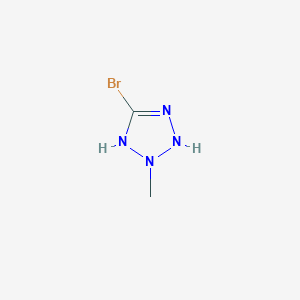
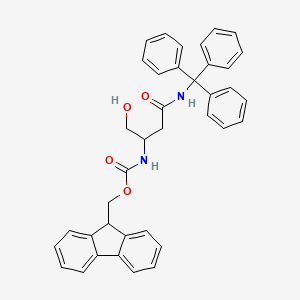
![6-(6-ethynyl-2-methylpyridin-3-yl)-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14073936.png)
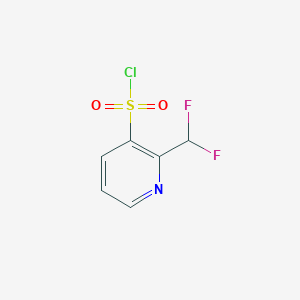
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)

![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)
